molecular formula C38H46N2O8 B13415742 Isococamin CAS No. 490-15-3

Isococamin

Cat. No.: B13415742
CAS No.: 490-15-3
M. Wt: 658.8 g/mol
InChI Key: SYSWFFZJNZSEIZ-FGABBBEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isococamin is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinct molecular structure, which allows it to participate in a variety of chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isococamin typically involves multiple steps, starting from readily available precursors. The synthetic routes may include:

    Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This may involve:

    Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.

    Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for constant production and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Isococamin undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often under the influence of catalysts.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce various oxidized derivatives.

    Reduction: Can yield reduced forms with different functional groups.

    Substitution: Results in substituted derivatives with new functional groups.

Scientific Research Applications

Isococamin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Isococamin exerts its effects involves:

    Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects. For example, it might inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Isococamin can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure, which allows it to participate in specific reactions and exhibit distinct biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

490-15-3

Molecular Formula

C38H46N2O8

Molecular Weight

658.8 g/mol

IUPAC Name

bis[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate

InChI

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-/m0/s1

InChI Key

SYSWFFZJNZSEIZ-FGABBBEOSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)O[C@H]4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.